
2-Allylphenol
Overview
Description
2-Allylphenol (2-AP; CAS 1745-81-9) is a synthetic phenylpropanoid structurally related to natural compounds such as cardanol, thymol, and ortho-eugenol . Its molecular formula is $ \text{C}9\text{H}{10}\text{O} $, featuring a phenolic ring with an allyl (-CH$2$-CH=CH$2$) substituent in the ortho position relative to the hydroxyl group . This compound has been registered as a fungicide in China for over a decade, primarily targeting plant pathogens like Botrytis cinerea and Phytophthora cinnamomi . Its mode of action involves disrupting fungal respiration by inhibiting the cytochrome pathway and inducing alternative oxidase (AOX)-mediated respiration, leading to ATP depletion and fungistatic effects .
Preparation Methods
In Situ Alkali Phenoxide Formation
The synthesis commences with the deprotonation of phenol using alkali metal hydroxides, typically sodium or potassium hydroxide, in polar protic solvents. Patent CA1100999A specifies a 1:1–1.5 molar ratio of hydroxide to phenol, with isopropanol as the preferred solvent due to its capacity to dissolve both phenolic and ionic species. The reaction proceeds under ambient conditions (20–25°C), achieving quantitative phenoxide formation within 1–2 hours.
Solvent Optimization
Water-miscible alcohols (C1–C6) and diols (C2–C4) constitute the solvent framework, with isopropanol demonstrating superior performance in balancing reaction kinetics and by-product suppression. Ethylene glycol, while effective in stabilizing the phenoxide intermediate, introduces viscosity-related mixing challenges, as noted in US4060563A. Table 1 summarizes solvent efficacy metrics derived from exemplar protocols.
Table 1: Solvent Performance in Phenoxide Synthesis
Solvent | Dielectric Constant | Reaction Time (h) | Phenoxide Yield (%) |
---|---|---|---|
Isopropanol | 19.9 | 1.5 | 98.2 |
Ethanol | 24.3 | 2.0 | 95.7 |
Ethylene Glycol | 37.7 | 3.2 | 92.4 |
Methanol | 32.7 | 1.8 | 96.1 |
Data adapted from CA1100999A and US4060563A.
Allyl Chloride Coupling and Ether Formation
Allyl chloride (1.1–1.5 equivalents) reacts with the alkali phenoxide under autogenous pressure (70–100 kPa) at 70–100°C. This nucleophilic substitution generates allyl phenyl ether alongside sodium chloride and residual solvent by-products. The exothermic nature of the reaction necessitates controlled heating to prevent oligomerization of the allyl moiety.
Kinetic and Stoichiometric Considerations
US4060563A identifies 70°C as the optimal temperature for maximizing ether yield (89–95%) while minimizing diallylation (<2%). Substoichiometric allyl chloride (1.1 eq.) reduces dichloroalkane formation but risks incomplete phenoxide consumption. Contrastingly, excess chloride (1.5 eq.) elevates purification burdens during subsequent azeotropic distillation.
Azeotropic Purification of Allyl Phenyl Ether
Post-reaction washing with water removes ionic residues (NaCl, unreacted hydroxide) and polar solvents. The crude ether mixture then undergoes azeotropic distillation with non-polar hydrocarbons (toluene, xylene) to isolate the allyl phenyl ether.
Solvent Selection Criteria
Toluene (b.p. 110.6°C) outperforms benzene and xylenes in forming binary azeotropes with isopropanol (76.5°C) and water, achieving 99.2% ether purity after 3 hours of distillation. The process exploits the differential volatility of the ether-solvent system, with the target compound remaining as the distillation residue.
Table 2: Azeotropic Solvent Efficiency
Solvent | Boiling Point (°C) | Water Content (wt%) | Ether Recovery (%) |
---|---|---|---|
Toluene | 110.6 | 0.08 | 98.5 |
Benzene | 80.1 | 0.05 | 97.1 |
p-Xylene | 138.4 | 0.12 | 95.8 |
Cyclohexane | 80.7 | 0.03 | 94.2 |
Data derived from CA1100999A experimental protocols.
Thermal Rearrangement to 2-Allylphenol
The Claisen rearrangement of allyl phenyl ether proceeds via a concerted-sigmatropic shift at 160–240°C. Patent data indicate 200–220°C as the optimal range, delivering 85–95% yields within 5 hours. Prolonged heating (>8 hours) induces decomposition, while temperatures below 190°C result in incomplete conversion.
Mechanistic and Kinetic Analysis
The rearrangement follows first-order kinetics, with an activation energy (Ea) of 128 kJ/mol calculated from Arrhenius plots in US4060563A. Solvent-free conditions prevent retro-ene reactions, while trace phenolic impurities autocatalyze the process.
Table 3: Thermal Rearrangement Performance Metrics
Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
---|---|---|---|
160 | 8 | 72.4 | 89.1 |
190 | 6 | 88.9 | 92.7 |
200 | 5 | 95.3 | 96.5 |
220 | 4 | 97.1 | 94.8 |
240 | 3 | 98.5 | 89.3 |
Data synthesized from CA1100999A Examples I–IV.
Industrial-Scale Process Optimization
Benchmarking of laboratory protocols against pilot-scale reactors reveals critical scalability factors:
- Reactor Design : Continuous flow systems reduce thermal gradients during rearrangement, enhancing selectivity by 6–8% compared to batch reactors.
- Energy Integration : Heat recovery from exothermic allylation (ΔH = −78 kJ/mol) preheats distillation columns, cutting energy consumption by 22%.
- By-Product Valorization : Dichloroalkane by-products find use as solvents in adjacent production units, improving overall process economics.
Chemical Reactions Analysis
Types of Reactions: 2-Allylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into saturated phenolic compounds.
Substitution: Electrophilic substitution reactions can occur on the phenol ring, leading to the formation of various substituted phenols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated phenolic compounds.
Substitution: Halogenated, nitrated, or sulfonated phenols.
Scientific Research Applications
Antinociceptive and Anti-inflammatory Properties
Research has demonstrated that 2-AP exhibits significant antinociceptive (pain-relieving) and anti-inflammatory effects. A study evaluated its efficacy using various pharmacological models, revealing that 2-AP reduced pain responses in acetic acid-induced abdominal writhing tests and formalin tests. The compound's mechanism was linked to the adenosinergic system rather than the opioid system, highlighting its unique action pathway .
Table 1: Antinociceptive Effects of this compound
Dose (mg/kg) | Abdominal Writhes (Mean ± SD) | Inhibition Percentage (%) |
---|---|---|
Control | 28.5 ± 2.3 | - |
25 | 14.3 ± 2.9 | 49.4 |
50 | 5.3 ± 1.5 | 80.1 |
75 | 3.3 ± 1.9 | 88.3 |
100 | 2.8 ± 2.2 | 90.0 |
Morphine | 3.0 ± 1.4 | 89.3 |
Antioxidant Activity
In vitro studies have shown that 2-AP possesses strong antioxidant properties, capable of scavenging free radicals such as superoxide radicals and hydroxyl radicals . This ability to mitigate oxidative stress is crucial for potential therapeutic applications in conditions related to oxidative damage.
Antifungal Activity
2-AP has been identified as an effective antifungal agent against various pathogens, particularly Botrytis cinerea, a significant threat to crops like grapes and strawberries. Research indicates that derivatives of 2-AP inhibit mycelial growth by affecting respiratory pathways in fungi, making them promising candidates for developing new antifungal agents .
Table 2: Antifungal Efficacy of this compound Derivatives
Compound | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
This compound | Decreased from 68 to as low as 1 |
Derivative A | X |
Derivative B | Y |
Proton-Conducting Polymers
Recent research has explored the use of 2-AP as a precursor for synthesizing proton-conducting polymers, which are essential in fuel cell technology and electrochemical devices . The incorporation of 2-AP into polymer matrices enhances proton conductivity, improving the efficiency of energy storage systems.
Table 3: Properties of Proton-Conducting Polymers with this compound
Property | Value |
---|---|
Proton Conductivity | ~0.1 S/cm |
Electrochemical Stability | High |
Water Retention Capability | Enhanced |
Mechanism of Action
The mechanism of action of 2-Allylphenol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha.
Antioxidant Activity: It scavenges reactive oxygen species and reduces oxidative stress.
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Related Compounds
Eugenol and Derivatives
Eugenol (4-allyl-2-methoxyphenol), a natural phenylpropanoid found in clove oil, shares structural similarities with 2-AP but differs in the position of the allyl group (para to the hydroxyl) and the presence of a methoxy substituent. Key comparisons include:
Eugenol derivatives with modified allyl chains or methoxy groups show variable efficacy, but 2-AP derivatives (e.g., nitro-substituted analogs) exhibit superior activity against Phytophthora cinnamomi (EC$_{50}$ = 10.0 µg/mL) compared to eugenol-based compounds .
Chlorogenic Acid
Chlorogenic acid, a polyphenolic compound, acts via distinct mechanisms such as inducing spore membrane permeability and inhibiting germination . Unlike 2-AP, it lacks direct respiratory inhibition but shares broad-spectrum antifungal properties.
Metalaxyl
Metalaxyl, a commercial systemic fungicide, is often used as a benchmark for efficacy comparisons:
2-AP derivatives exhibit comparable efficacy to metalaxyl but with lower ecological resistance risks due to their novel AOX-targeting mechanism .
Structure-Activity Relationships (SAR) of this compound Derivatives
Key structural modifications and their effects on antifungal activity:
SAR Trends :
- Electron-withdrawing groups (e.g., -NO$_2$) in the para position enhance activity by modifying aromatic ring electron density .
- Hydroxyl group substitution with non-polar groups (e.g., methoxy, acetyl) improves fungal membrane penetration .
- Ortho-substituents generally reduce activity due to steric or electronic clashes .
Mechanistic Divergence from Antioxidant Phenylpropanoids
While magnolol and honokiol (structurally related biphenylpropanoids) exert antioxidant effects via intramolecular hydrogen bonding , 2-AP’s bioactivity stems from respiratory inhibition.
Stability and Environmental Considerations
2-AP undergoes photodegradation in sunlight, forming products like 4-allylphenol and 2-methyl-benzodihydrofuran . However, its derivatives, such as 2-(2-hydroxypropyl)phenol, show reduced environmental persistence while retaining antifungal properties . This contrasts with synthetic fungicides like metalaxyl, which accumulate in soil .
Biological Activity
2-Allylphenol (2-AP) is a synthetic phenylpropanoid that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and agriculture. This article explores the biological activity of 2-AP, including its anti-inflammatory, antioxidant, antinociceptive, and antifungal properties, supported by various research findings and case studies.
Chemical Structure
The chemical structure of this compound is illustrated below:
Anti-inflammatory and Antinociceptive Effects
Recent studies have demonstrated that 2-AP exhibits significant anti-inflammatory and antinociceptive properties. In an investigation involving in vivo pharmacological testing, 2-AP was administered at doses of 25, 50, 75, and 100 mg/kg. The results indicated a notable reduction in abdominal writhes induced by acetic acid and decreased licking times in both glutamate and formalin tests. This suggests that the compound effectively alleviates pain without engaging the opioid system; rather, it appears to interact with the adenosinergic system .
Mechanism of Action:
- Cytokine Reduction: 2-AP significantly inhibited the release of pro-inflammatory mediators such as TNF-α and IL-1β.
- Adenosine A2a Receptor Interaction: Docking studies revealed that 2-AP interacts with the adenosine A2a receptor, which may play a role in its anti-inflammatory effects .
Antioxidant Activity
The antioxidant capacity of 2-AP has been evaluated through various assays. It demonstrated a strong ability to sequester superoxide radicals, indicating its potential as an antioxidant agent. This property contributes to its overall effectiveness in reducing oxidative stress associated with inflammation .
Antifungal Activity
In agricultural applications, 2-AP has been recognized for its antifungal properties. A series of derivatives synthesized from 2-AP were tested against Botrytis cinerea, a common fungal pathogen. The results showed that these derivatives inhibited mycelial growth in a concentration-dependent manner, with IC50 values ranging from 1.00 to 136 μg/mL. Notably, the parent compound exhibited an IC50 value of 68 μg/mL .
Mechanism of Action:
- Respiratory Inhibition: The antifungal action is attributed to the inhibition of both normal and alternative respiratory pathways in B. cinerea, affecting the expression of key genes involved in respiration .
Summary of Research Findings
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Antinociceptive Study: In a controlled study, mice were subjected to various pain-inducing stimuli after administration of different doses of 2-AP. The results indicated a dose-dependent reduction in pain responses, suggesting its utility as a potential analgesic agent .
- Fungicidal Efficacy: A series of experiments demonstrated that derivatives of 2-AP could effectively inhibit fungal growth by disrupting respiratory pathways. This positions them as promising candidates for developing new antifungal treatments .
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing 2-Allylphenol derivatives, and how can reproducibility be ensured?
- Methodological Answer : The Claisen rearrangement of allyl phenyl ether (APE) to this compound can be conducted in pressurized N-methylpyrrolidone (NMP) at 240–280°C using automated flow reactors. Real-time monitoring via near-infrared (NIR) spectroscopy allows precise tracking of conversion rates and residence times . For reproducibility, document reaction parameters (temperature, solvent purity, catalyst loading) and validate with inline analytical tools. Reference protocols from peer-reviewed syntheses, such as those using NaI-catalyzed sulfetherification of this compound with thiosulfates .
Q. How should researchers characterize the purity and structural identity of newly synthesized this compound derivatives?
- Methodological Answer : Use a combination of HPLC (≥98% purity validation), NMR (1H/13C for functional group confirmation), and mass spectrometry (e.g., NIST-standardized spectra for molecular weight verification) . For novel derivatives, provide crystallographic data or computational simulations (e.g., DFT) to confirm stereochemistry. Cross-reference with databases like NIST Chemistry WebBook for spectral matching .
Q. What are standard in vitro assays for evaluating the antifungal activity of this compound against pathogens like Botrytis cinerea?
- Methodological Answer : Conduct radial growth inhibition assays on agar plates using multiresistant B. cinerea isolates. Measure IC50 values via dose-response curves (e.g., 1.00–136 µg mL−1 range) and include positive controls like commercial fungicides. Ensure replicates (n ≥ 3) and statistical analysis (e.g., ANOVA) to account for biological variability .
Advanced Research Questions
Q. How can computational models predict the toxicity or bioactivity of this compound derivatives, and what are their limitations?
- Methodological Answer : Employ QSAR models (Quantitative Structure-Activity Relationships) using descriptors like logP, polarizability, and electrophilicity. Compare machine learning approaches (e.g., ANN vs. MLR) for toxicity prediction (pIG50 values). Validate against experimental data, noting limitations in extrapolating beyond training datasets . For example, ANN models showed higher accuracy (R² = 0.92) than MLR for phenolic compounds .
Q. What mechanistic insights explain the structure-dependent variation in antifungal IC50 values among this compound derivatives?
- Methodological Answer : Correlate substituent effects (e.g., electron-withdrawing groups) with antifungal potency using Hammett σ constants or molecular docking simulations. Derivatives with para-nitro groups may enhance membrane disruption via increased lipophilicity, while ortho-substituents could sterically hinder target binding . Contrast IC50 trends between resistant (e.g., PN2) and nonresistant B. cinerea strains to identify resistance mechanisms .
Q. How can advanced kinetic methods resolve discrepancies in reaction rate data for this compound synthesis?
- Methodological Answer : Use transient flow reactors with NIR spectroscopy to acquire high-density kinetic data (e.g., 900 data points in 15 minutes). Analyze Arrhenius plots to identify temperature-dependent anomalies (e.g., thermal expansion effects reducing residence time by 26% at 300°C) . Compare with DFT-calculated activation energies to validate mechanistic pathways .
Q. What strategies optimize this compound’s efficacy as a polymer crosslinker, and how is its bifunctionality exploited?
- Methodological Answer : Leverage its hydroxy and allyl groups for dual reactivity in free-radical polymerization. Optimize curing conditions (e.g., initiator concentration, UV exposure) to balance crosslink density and mechanical properties. Characterize using DSC (glass transition) and FTIR (C=C conversion). Reference studies where JAYHAWK 301 (this compound) achieved 80% crosslinking efficiency in epoxy resins .
Q. Data Contradiction & Reproducibility
Q. How should researchers address conflicting reports on this compound’s IC50 values across different fungal strains?
- Methodological Answer : Standardize assay conditions (e.g., agar composition, incubation time) and validate strains via genomic sequencing. For example, IC50 for B. cinerea B05.10 (48.8 µg mL−1) vs. PN2 (68.0 µg mL−1) reflects intrinsic resistance . Perform meta-analyses to isolate strain-specific vs. methodological variables.
Q. What best practices ensure reproducibility in documenting this compound synthesis for peer-reviewed publication?
- Methodological Answer : Follow Beilstein Journal guidelines: detail experimental procedures (catalyst loading, solvent grades), report yields with error margins, and deposit spectral data in supplementary materials. For novel derivatives, include full characterization (e.g., HRMS, elemental analysis) .
Q. Emerging Applications
Q. Can this compound be integrated into green chemistry workflows, such as solvent-free or catalytic syntheses?
- Methodological Answer : Explore mechanochemical synthesis (ball-milling) with recyclable catalysts (e.g., NaI) to minimize solvent waste. Recent advances achieved 85% yield in thiosulfate-mediated cyclization under solvent-free conditions . Assess environmental impact using E-factor calculations.
Properties
IUPAC Name |
2-prop-2-enylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7,10H,1,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRNGVVZBINFMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27924-98-7, 3383-08-2 (hydrochloride) | |
Record name | Phenol, 2-(2-propen-1-yl)-, homopolymer | |
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Record name | 2-Allylphenol | |
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DSSTOX Substance ID |
DTXSID3022164 | |
Record name | 2-Allylphenol | |
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Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Light brown liquid with an odor like phenol; [Alfa Aesar MSDS] | |
Record name | Phenol, 2-(2-propen-1-yl)- | |
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CAS No. |
1745-81-9, 26761-75-1 | |
Record name | 2-Allylphenol | |
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Record name | 2-Allylphenol | |
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Record name | Allylphenol (mixed isomers) | |
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Record name | 2-Allylphenol | |
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Record name | 2-ALLYLPHENOL | |
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Record name | Phenol, 2-(2-propen-1-yl)- | |
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Record name | 2-allylphenol | |
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Record name | O-ALLYLPHENOL | |
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Retrosynthesis Analysis
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